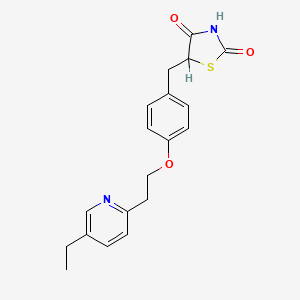

1,8-(Bismaleamic Acid)triethyleneglycol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions starting from basic chemical precursors. For instance, the synthesis of polyethylene glycol-bonded triethylammonium l-prolinate demonstrates the potential for creating biodegradable amino-acid-based ionic liquid catalysts, highlighting the versatility of polyethylene glycol derivatives in synthesis processes (Kordnezhadian et al., 2020). Similarly, high-temperature resins from bismaleamic acids of β,β'-dichloroterephthalyl dimalonitrile indicate the adaptability of bismaleamic acid derivatives in producing materials with exceptional thermal stability (Mikroyannidis, 1992).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and reactivity of a compound. The structural analysis of 1,8-Bis(phenylethynyl)anthracene, for instance, using a combination of techniques, reveals insights into the conformation and stability of related molecular systems (Lamm et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 1,8-(Bismaleamic Acid)triethyleneglycol and its derivatives can lead to the formation of polymers and materials with unique properties. For example, the synthesis of novel polyimides demonstrates the reactivity of specific functional groups and the potential for creating materials with high thermal stability and mechanical strength (Yin et al., 2005).

Physical Properties Analysis

The physical properties of compounds like 1,8-(Bismaleamic Acid)triethyleneglycol are influenced by their molecular structure. The synthesis and characterization of triethylene glycol-capped derivatives, such as bis(pyrazolyl)methanes, highlight the influence of molecular design on solubility and optical properties, which are crucial for various applications (Dressler et al., 2020).

Chemical Properties Analysis

The chemical properties analysis of 1,8-(Bismaleamic Acid)triethyleneglycol derivatives focuses on their reactivity and potential for forming stable polymers or materials with specific functions. The study on the preparation of high-performance resins from bismaleamic acids underscores the importance of understanding the chemical properties to optimize material performance (Mikroyannidis, 1992).

科学的研究の応用

Applications in High-Temperature Resins

1,8-(Bismaleamic Acid)triethyleneglycol and its derivatives are utilized in the synthesis of novel classes of bismaleamic acids, which upon curing, form high-temperature resins. These resins are characterized by excellent thermal stability and are stable up to temperatures of 355–389°C, making them suitable for applications requiring high thermal resistance (Mikroyannidis, 1992).

Role in Sol-Gel Polymerization

The chemical compound plays a significant role in the sol-gel polymerization process. It's used to create arylene- and alkylene-bridged polysilsesquioxane materials. These materials exhibit unique properties such as high surface areas, up to 1100 m²/g, and their porosity is primarily confined to a micropore region, suggesting potential applications in filtration, catalysis, or as supports in various chemical reactions (Small, Shea, & Loy, 1993).

In Polymer Synthesis

The compound is used in the synthesis of monomeric and polymeric azoinitiators. These initiators are instrumental in synthesizing telechelics and block copolymers, indicating its significance in the polymer industry for creating tailored polymeric materials with specific end-group functionalities (Walz, Bömer, & Heitz, 1977).

In Dental Resin Systems

In dental medicine, the compound is used as a reactive diluent in dental resin systems. It helps achieve resins with appropriate viscosity and higher conversion rates. Research indicates that certain highly reactive mono-(meth)acrylates containing 1,8-(Bismaleamic Acid)triethyleneglycol have the potential to replace conventional diluents in dental resins, offering benefits like reduced polymerization shrinkage and higher overall double bond conversion (Lu et al., 2005).

In Thermotropic Copolyamides

The chemical is utilized in the synthesis of thermotropic copolyamides. These copolyamides exhibit a nematic mesophase, highlighting their potential applications in advanced materials requiring specific thermal and optical properties (Zhang & Higashi, 1994).

特性

IUPAC Name |

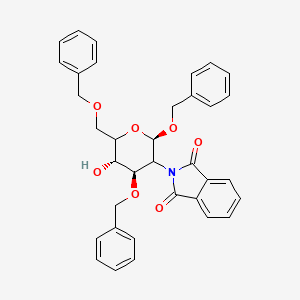

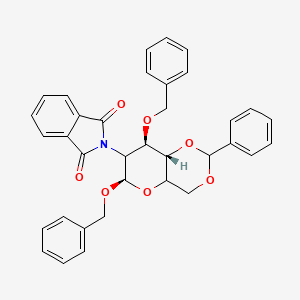

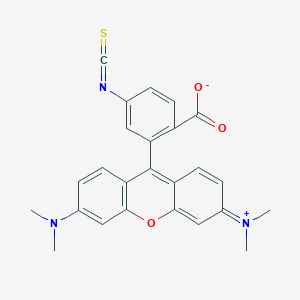

(Z)-4-[2-[2-[2-[[(Z)-3-carboxyprop-2-enoyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O8/c17-11(1-3-13(19)20)15-5-7-23-9-10-24-8-6-16-12(18)2-4-14(21)22/h1-4H,5-10H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/b3-1-,4-2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQYEDJAHPPVIF-CCAGOZQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCNC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(NC(=O)/C=C\C(=O)O)COCCOCCNC(=O)/C=C\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-(Bismaleamic Acid)triethyleneglycol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-[(2Z)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B1140516.png)

![5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B1140517.png)

![methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate](/img/structure/B1140518.png)